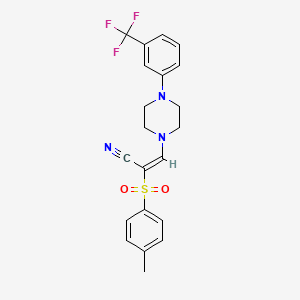

(E)-2-tosyl-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(E)-2-(4-methylphenyl)sulfonyl-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O2S/c1-16-5-7-19(8-6-16)30(28,29)20(14-25)15-26-9-11-27(12-10-26)18-4-2-3-17(13-18)21(22,23)24/h2-8,13,15H,9-12H2,1H3/b20-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLUYPOHUXGUAT-HMMYKYKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It has been found to have an affinity to dopamine d2 receptor.

Mode of Action

It has been shown to have antinociceptive properties, suggesting it may interact with pain pathways. It also has antioxidant properties, which could indicate an interaction with oxidative stress pathways.

Biochemical Pathways

Its antinociceptive properties suggest it may affect pain signaling pathways. Its antioxidant properties suggest it may also interact with oxidative stress pathways.

Pharmacokinetics

The compound has been found to have a low plasma concentration 30 minutes after intraperitoneal administration, suggesting a rapid conversion to metabolites. This could impact its bioavailability and the duration of its effects.

Biologische Aktivität

(E)-2-tosyl-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylonitrile, identified by its CAS number 193902-87-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₆H₂₂F₃N₃O₂

- Molecular Weight : 345.36 g/mol

- Boiling Point : Not specified

- Hydrogen Bond Donors/Acceptors : 1/5

- Lipophilicity : High gastrointestinal absorption potential

- Serotonergic Activity : The compound has been evaluated for its affinity towards serotonin receptors, particularly the 5-HT_1A and 5-HT_7 receptors. Studies indicate that it may act as a mixed receptor ligand, which could contribute to its antidepressant-like effects .

- Phosphodiesterase Inhibition : It has shown weak inhibitory activity against phosphodiesterases (PDE4B and PDE10A), which are involved in the degradation of cyclic nucleotides, thus influencing various signaling pathways related to mood regulation and cognition .

- Acetylcholinesterase Inhibition : Similar piperazine derivatives have demonstrated the ability to inhibit human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .

Pharmacological Evaluations

A series of studies have been conducted to assess the biological activity of this compound:

-

Antidepressant Potential :

- A study indicated that derivatives with similar structures exhibited significant antidepressant-like effects in animal models, correlating with their receptor binding profiles .

- The compound's ability to modulate serotonergic pathways suggests it may be beneficial in treating depression and anxiety disorders.

- In Vivo Studies :

-

Cytotoxicity and Antimicrobial Activity :

- Related compounds have been tested for cytotoxicity against various cancer cell lines, with some showing promising results in inducing apoptosis through specific signaling pathways .

- Antimicrobial evaluations indicated effectiveness against Gram-positive bacteria, suggesting potential for development as an antibiotic agent .

Data Summary Table

Q & A

Q. Advanced

- Electron-withdrawing groups : The trifluoromethylphenyl and tosyl groups enhance electrophilicity, potentially increasing reactivity in nucleophilic environments (e.g., enzyme binding) .

- Piperazine flexibility : The piperazine ring’s conformational mobility may modulate interactions with biological targets (e.g., GPCRs) or material matrices .

- Cyanovinyl linkage : The E-configuration creates a planar structure, facilitating π-π stacking in supramolecular assemblies or charge transport in semiconductors .

Data Contradiction : Some studies report reduced activity with bulkier substituents due to steric clashes , while others note improved stability . Contextualize findings by comparing substituent positioning (para vs. meta).

How can researchers resolve contradictions in reported biological activities or physicochemical properties of analogous acrylonitrile derivatives?

Advanced

Contradictions often arise from:

- Solvent-dependent tautomerism : For example, polar solvents stabilize enol forms, altering UV-Vis absorption or binding affinity .

- Crystallinity vs. amorphous state : Differences in DSC/TGA profiles (e.g., melting points varying by 10–15°C) can explain discrepancies in solubility or stability .

- Assay variability : Standardize bioactivity assays (e.g., IC₅₀ measurements) using controls like colchicine for tubulin inhibition studies .

Methodology : Conduct meta-analyses of crystallographic data (e.g., Cambridge Structural Database) to correlate substituent effects with activity.

What computational strategies are recommended to model this compound’s interactions with biological targets or materials?

Q. Advanced

- Docking studies : Use AutoDock Vina with flexible piperazine torsions to predict binding modes to kinases or tubulin .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer properties in optoelectronic applications .

- MD simulations : Simulate solvation effects in aqueous vs. lipid bilayers to assess membrane permeability .

Validation : Cross-validate computational results with experimental SAR data (e.g., substituent truncation studies) .

How does the choice of catalyst or solvent impact the scalability of its synthesis?

Q. Basic

- Catalysts : Pd(PPh₃)₄ improves Suzuki coupling yields for arylpiperazine derivatives but may require ligand optimization to reduce Pd residue .

- Solvents : Ethanol/water mixtures enhance green chemistry metrics, while DMF improves solubility but complicates purification .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) for acrylonitrile formation .

Methodological Insight : Use DOE (Design of Experiments) to balance reaction efficiency and environmental factors (e.g., E-factor).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.